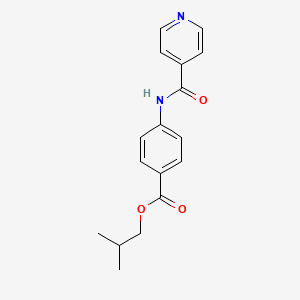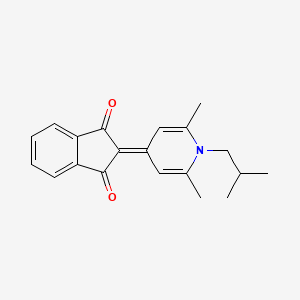![molecular formula C12H11N3O2S B5559887 N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including direct N-amination, cycloaddition reactions, and reactions with various agents to introduce or modify functional groups. For example, 5-Aminofuro[3,2-c]pyridinium tosylates are synthesized via direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, showcasing the type of synthetic pathways that might be involved in the creation of N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using these techniques, highlighting the importance of intramolecular hydrogen bonding and the mass fragmentation pattern in understanding the molecular structure (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including cycloaddition, Reissert-Henze reactions, and transformations in acidic or basic media. These reactions not only illustrate the compound's reactivity but also its potential to form new compounds with distinct structures and properties. For example, transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media demonstrate the chemical versatility of these molecules (Stroganova et al., 2016).
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research has explored derivatives of N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide for their potent antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized from related compounds, showing strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Chemical Synthesis and Reactivity
The chemistry of pyridine and its derivatives is a vast field with applications in pharmaceuticals and materials science. A significant focus has been on the synthesis and reactivity of compounds featuring the pyridine moiety, including N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide derivatives. These compounds are essential for the development of new materials and drugs, leveraging their structural characteristics for various chemical transformations (Becher, 1975).
Heterocyclic Chemistry
The field of heterocyclic chemistry has also seen the application of N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide derivatives in synthesizing new compounds with potential biological activities. Studies have focused on the synthesis and functionalization of heterocyclic systems, such as thienopyridines and benzothiazoles, which are crucial for developing novel pharmaceuticals and agrochemicals (Aleksandrov et al., 2017).
Polyamide Synthesis
N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide derivatives have been utilized in the synthesis of polyamides containing pyrrole and imidazole amino acids. These polyamides have shown high affinity and specificity for DNA, comparable to naturally occurring DNA binding proteins. This research area is particularly relevant for developing new therapeutic strategies targeting genetic diseases and cancer by regulating gene expression (Wurtz et al., 2001).
Safety and Hazards
As for the safety and hazards of “N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide”, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with care and use appropriate safety measures.
Propiedades
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-5-10(13-7-8)14-12(18)15-11(16)9-3-2-6-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNOTFJOPBISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furoyl)-N'-(5-methyl-2-pyridinyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)
![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)
![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)


